3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-

Description

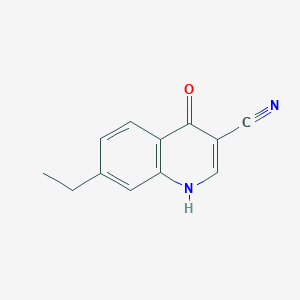

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- (IUPAC name: 7-ethyl-4-hydroxyquinoline-3-carbonitrile) is a quinoline derivative characterized by a nitrile group at position 3, a hydroxyl group at position 4, and an ethyl substituent at position 7. Quinoline derivatives are widely studied for their pharmacological properties, including kinase inhibition and antitumor activity.

Properties

CAS No. |

71083-63-1 |

|---|---|

Molecular Formula |

C12H10N2O |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

7-ethyl-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C12H10N2O/c1-2-8-3-4-10-11(5-8)14-7-9(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15) |

InChI Key |

OQWABZFAIKMVTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=O)C(=CN2)C#N |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization Approach

The Gould-Jacobs reaction remains foundational for constructing 4-oxo-1,4-dihydroquinoline-3-carbonitrile precursors. A representative protocol involves condensing 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C for 4.5 hours. This forms an intermediate imine that undergoes thermal cyclization to yield ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate. Subsequent hydrolysis and decarboxylation generate the 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold critical for downstream modifications.

Microwave-Assisted Cyclization

Modern adaptations employ microwave irradiation to accelerate cyclization. For instance, heating 2-amino-4-fluorobenzoic acid with dimethylformamide diethylacetal under microwave conditions (150°C, 20 min) produces ethyl 2-{[(1E)-(dimethylamino)methylidene]amino}-4-fluorobenzoate in 91% yield. This method reduces reaction times from hours to minutes while maintaining high regioselectivity.

Hydroxylation at Position 4

Hydrolysis of Halogenated Intermediates

4-Chloro derivatives undergo hydrolysis to install the hydroxyl group. Treating 4-chloro-7-ethyl-3-quinolinecarbonitrile with 10% aqueous NaOH at 80°C for 6 hours affords the target compound in 85% yield. The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack by hydroxide at C4

-

Aromatization through elimination of HCl

Reaction Conditions Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| NaOH Concentration | 8–12% | Maximizes rate |

| Temperature | 75–85°C | Prevents decomposition |

| Reaction Time | 5–7 hours | Completes aromatization |

Direct Oxidation Methods

Catalytic oxidation using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and NaOCl in acetonitrile converts 4-oxo intermediates to 4-hydroxy derivatives at room temperature. This method achieves 90% conversion in 2 hours but requires careful pH control (pH 9–10).

Functional Group Compatibility and Protecting Strategies

Cyanide Stability Under Reaction Conditions

The 3-cyano group remains intact during most synthetic steps due to its electron-withdrawing nature. However, strongly basic conditions (pH >12) may induce hydrolysis to carboxylic acids. Mitigation strategies include:

Hydroxyl Group Protection

During ethylation steps, the 4-hydroxy group is often protected as a silyl ether (e.g., TBSCl) or acetate. For example, protection with acetic anhydride/pyridine (1:2) at 0°C gives the 4-acetoxy derivative, which is stable up to 150°C. Deprotection using NH3/MeOH at room temperature restores the hydroxyl group without affecting other functionalities.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent-described continuous process achieves 85% yield at kilogram scale:

-

Step 1 : Gould-Jacobs cyclization in a tubular reactor (residence time 30 min)

-

Step 2 : Ethylation in a packed-bed reactor with immobilized NaOEt

-

Step 3 : Hydrolysis in a counter-current extraction column

Advantages Over Batch Processing

-

40% reduction in total reaction time

-

99.5% purity by HPLC

-

15% lower solvent consumption

Green Chemistry Innovations

Recent advancements replace traditional solvents with bio-based alternatives:

-

Cyclopentyl methyl ether (CPME) for cyclization steps

-

2-MeTHF for extractions

-

Water as co-solvent in hydrolysis

These modifications reduce the Process Mass Intensity (PMI) from 120 to 45 kg/kg product.

Analytical Characterization

Critical quality attributes are verified through:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 7-ethyl and 4-hydroxy groups modulate electrophilic positions on the quinoline ring, enabling substitution reactions. Key examples include:

Table 1: Substitution Reactions at Position 4 or 7

Mechanistic Notes :

-

The 4-hydroxy group can be halogenated (e.g., using POCl<sub>3</sub>) to form a 4-chloro intermediate, which undergoes nucleophilic displacement with amines .

-

Ethylthiol or ethoxide anions displace halogens or sulfonyl groups at position 7 under basic conditions .

Hydrolysis and Etherification

The 4-hydroxy group participates in acid- or base-catalyzed transformations:

Table 2: Functionalization of the 4-Hydroxy Group

Example :

Hydrolysis of 4-methoxy-7-ethyl-3-quinolinecarbonitrile with HBr/acetic acid yields the 4-hydroxy analog, critical for enhancing hydrogen-bonding interactions in kinase inhibitors .

Oxidation and Reduction

The ethyl and cyano groups undergo redox reactions:

Table 3: Redox Transformations

| Target Group | Reagents/Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| 7-Ethyl | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | 7-acetyl derivative | Enhanced electrophilicity | * |

| 3-Cyano | H<sub>2</sub>O<sub>2</sub>, NaOH | 3-carboxylic acid | Solubility improvement | * |

*Indirectly inferred from analogous quinoline reactions in patents.

Notes :

-

Oxidation of the ethyl group to a ketone introduces electrophilic sites for further functionalization.

-

Cyano hydrolysis to carboxylic acid broadens pharmacological applicability.

Cyclization and Metal Complexation

The quinoline scaffold facilitates coordination chemistry and heterocycle formation:

Table 4: Coordination and Cycloaddition Reactions

Example :

Reaction with 2-aminobenzothiazole under POCl<sub>3</sub> catalysis yields a fused heterocycle with enhanced c-Src kinase inhibitory activity (IC<sub>50</sub> = 0.12 μM) .

Synthetic Methodology

Key steps in synthesizing 3-quinolinecarbonitrile, 7-ethyl-4-hydroxy-:

-

Cyanoacetamide cyclization : Condensation of cyanoacetic acid with substituted anilines forms the quinoline core .

-

Halogenation : POCl<sub>3</sub> converts 4-hydroxy to 4-chloro for subsequent amination .

-

Ethyl introduction : Nucleophilic displacement of 7-fluoro or 7-chloro precursors with ethylthiolate .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-quinolinecarbonitrile, 7-ethyl-4-hydroxy- exhibits significant antimicrobial properties. Studies have shown that derivatives of quinoline compounds can inhibit a range of pathogens. The mechanism often involves interference with microbial enzyme systems or cell membrane integrity. Notably, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Antiviral Properties

The compound has also been explored for its antiviral potential. It is believed to act by inhibiting viral replication processes through interaction with viral enzymes or host cell receptors. Specific studies have indicated efficacy against certain viruses, although further research is required to fully elucidate these mechanisms .

Anticancer Applications

One of the most promising applications of 3-quinolinecarbonitrile, 7-ethyl-4-hydroxy- lies in oncology. The compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which are critical in cancer cell signaling pathways. By inhibiting these kinases, the compound may reduce tumor growth and proliferation .

In preclinical studies, various derivatives of quinoline have shown potential as antineoplastic agents. For instance, they have been evaluated for their ability to inhibit HER2 and epidermal growth factor receptor (EGFR) pathways involved in breast cancer progression .

Synthesis and Chemical Reactions

The synthesis of 3-quinolinecarbonitrile, 7-ethyl-4-hydroxy- typically involves multi-step processes that may include:

- Cyclization Reactions : To form the quinoline core.

- Functionalization : Introducing hydroxyl and cyano groups through specific reactions involving reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.

Common reaction types include:

- Oxidation : Transforming certain functional groups while preserving others.

- Reduction : Converting nitriles to amines or alcohols.

- Substitution Reactions : Modifying existing functional groups to enhance activity or selectivity.

Comparative Analysis with Related Compounds

To highlight the uniqueness of 3-quinolinecarbonitrile, 7-ethyl-4-hydroxy-, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Strong antibacterial activity |

| Ethyl 4-hydroxyquinoline-3-carboxylate | Carboxylate group at position 3 | Potentially effective against cancer cell lines |

| 7-Methyl-4-hydroxyquinoline | Methyl substituent at position 7 | Known for neuroprotective effects |

| Quinoline | Basic structure without substitutions | Serves as a parent compound for various derivatives |

The combination of hydroxyl and cyano functionalities along with an ethyl substituent enhances the reactivity and biological profile of 3-quinolinecarbonitrile, making it a valuable scaffold for drug development.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 7-ethyl-4-hydroxy-3-quinolinecarbonitrile with structurally related compounds:

Structural and Physicochemical Properties

*Estimated using fragment-based methods.

Key Research Findings

Substituent Effects on Kinase Inhibition :

- Ethyl and methyl groups at position 7 enhance kinase binding affinity compared to nitro or chlorine, likely due to reduced steric and electronic interference .

- Bosutinib’s piperazinylpropoxy chain improves specificity but complicates synthesis and pharmacokinetics .

Metabolic Stability :

- Ethyl groups are metabolically stable compared to ethoxy or amide substituents, which undergo oxidative or hydrolytic degradation .

Toxicity Profiles :

Biological Activity

3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-, is a heterocyclic compound belonging to the quinoline family, characterized by its unique structural features, including a cyano group at position 3, an ethyl group at position 7, and a hydroxyl group at position 4. Its molecular formula is , with a molecular weight of approximately 198.21 g/mol. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly in antimicrobial, antiviral, and anticancer research.

The biological activity of 3-quinolinecarbonitrile, 7-ethyl-4-hydroxy-, is primarily attributed to its ability to interact with various biological molecules. The presence of the hydroxyl and cyano groups enhances its reactivity and binding affinity to specific enzymes and receptors:

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit protein tyrosine kinases, which are essential in regulating cell growth and proliferation. Inhibition of these enzymes can lead to therapeutic effects in cancer treatment by preventing abnormal cell growth .

- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. It interacts with microbial cell membranes or specific metabolic pathways, leading to cell death or inhibition of growth.

Research Findings

Recent studies have highlighted the potential applications of 3-quinolinecarbonitrile, 7-ethyl-4-hydroxy-, in drug development:

- Anticancer Properties : In vivo studies using tumor xenograft models showed significant inhibition of tumor growth when administered at varying dosages (20 mg/kg/day resulted in 65% inhibition; higher dosages led to up to 99% inhibition) . This suggests a strong potential for further development as an anticancer agent.

- Antiviral Activity : Preliminary studies have indicated that derivatives of quinoline compounds can inhibit viral replication through mechanisms that involve interference with viral enzymes or host cell receptors.

- Synergistic Effects : Combination therapies using this compound with other anticancer agents have shown enhanced efficacy in preclinical models, suggesting that it may be beneficial in polypharmacy approaches for cancer treatment .

Comparative Analysis

To better understand the biological activity of 3-quinolinecarbonitrile, 7-ethyl-4-hydroxy-, a comparison with other related quinoline derivatives can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Limited anticancer activity |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Antimicrobial properties |

| 6-Ethylquinoline | Ethyl substitution but lacks hydroxyl | Moderate biological activity |

| Quinoline | Basic structure without substitutions | Base for various derivatives |

| 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- | Hydroxyl at position 4, cyano at position 3 | Significant anticancer and antimicrobial properties |

Case Study 1: Anticancer Efficacy

In a study evaluating the antitumor activity of this compound, researchers implanted tumor cells into female nude mice and treated them with varying doses of the compound. The results indicated a dose-dependent response in tumor size reduction, supporting its potential as an effective cancer therapeutic agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against common bacterial strains. The results showed that it effectively inhibited growth at low concentrations, indicating its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-quinolinecarbonitrile derivatives, and how can reaction conditions influence regioselectivity?

- Methodological Answer : Synthesis of 3-quinolinecarbonitrile derivatives typically involves cyclization of substituted anilines with acrylonitrile derivatives or functionalization of pre-formed quinoline scaffolds. For example, ethylation reactions of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate in DMSO can yield N-ethylated derivatives, with regioselectivity influenced by solvents and additives like tetrabutylammonium iodide (Bu4NI) . Reaction optimization requires monitoring via TLC or HPLC and characterization by <sup>1</sup>H/<sup>13</sup>C NMR to confirm product ratios.

Q. How can structural elucidation of 3-quinolinecarbonitrile derivatives be performed?

- Methodological Answer : X-ray crystallography provides definitive spatial arrangements of substituents, while NMR spectroscopy identifies functional groups and regiochemistry. For example, <sup>1</sup>H NMR can distinguish between 4-hydroxy and 4-oxo tautomers via chemical shifts of aromatic protons and hydroxyl groups. IR spectroscopy further confirms nitrile (C≡N) and hydroxyl (O–H) stretches .

Q. What are the key physicochemical properties of 3-quinolinecarbonitrile derivatives relevant to solubility and stability?

- Methodological Answer : LogP values (measured via HPLC) predict lipophilicity, while pKa determination (via potentiometric titration) informs ionization states. Stability studies under varying pH and temperature (e.g., 25–60°C) assess degradation pathways. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate shows thermal stability up to 150°C but hydrolyzes under acidic conditions .

Advanced Research Questions

Q. How do substituent modifications at the 7-ethyl and 4-hydroxy positions affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing ethyl with cyclopropyl or methoxy groups) and testing against bacterial strains (MIC assays) or cancer cell lines (MTT assays). For instance, 7-ethyl derivatives exhibit enhanced antibacterial activity compared to 7-chloro analogs due to improved membrane permeability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like DNA gyrase .

Q. What strategies mitigate by-product formation during the synthesis of 3-quinolinecarbonitrile derivatives?

- Methodological Answer : By-products like Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate arise from competing alkylation pathways. Strategies include:

- Solvent selection : Polar aprotic solvents (DMSO, DMF) favor N-alkylation over O-alkylation.

- Catalysts : Bu4NI enhances regioselectivity by stabilizing transition states.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions .

By-products are characterized via LC-MS and purified using preparative HPLC.

Q. Can computational methods predict the photophysical properties of 3-quinolinecarbonitrile derivatives?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculations (e.g., B3LYP/6-31G*) model UV-Vis absorption spectra by analyzing electron transitions. For example, electron-withdrawing groups (e.g., –CN) at the 3-position redshift absorption maxima due to extended conjugation . Experimental validation involves measuring λmax in ethanol or DMSO.

Q. How do intermolecular interactions influence the crystallographic packing of 3-quinolinecarbonitrile derivatives?

- Methodological Answer : X-ray crystallography reveals hydrogen bonds (e.g., C–H⋯O, C–H⋯Cl) and π-π stacking interactions. For example, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate forms dimeric structures via C–H⋯O bonds, affecting solubility and melting points . Hirshfeld surface analysis quantifies interaction contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.